6-Isopropyl-2-(methylamino)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-2-(methylamino)nicotinaldehyde is an organic compound with the molecular formula C10H14N2O It is a derivative of nicotinaldehyde, featuring an isopropyl group at the 6-position and a methylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2-(methylamino)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with nicotinaldehyde as the starting material.
Methylamination: The methylamino group is introduced at the 2-position through a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with methylamine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-2-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methylamine in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: 6-Isopropyl-2-(methylamino)nicotinic acid.
Reduction: 6-Isopropyl-2-(methylamino)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Isopropyl-2-(methylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Isopropyl-2-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The isopropyl and methylamino groups may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
6-Isopropyl-2-aminonicotinaldehyde: Lacks the methyl group on the amino group.
6-Methyl-2-(methylamino)nicotinaldehyde: Has a methyl group instead of an isopropyl group at the 6-position.
2-(Methylamino)nicotinaldehyde: Lacks the isopropyl group at the 6-position.
Uniqueness
6-Isopropyl-2-(methylamino)nicotinaldehyde is unique due to the presence of both the isopropyl and methylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(methylamino)-6-propan-2-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-7(2)9-5-4-8(6-13)10(11-3)12-9/h4-7H,1-3H3,(H,11,12) |
InChI Key |
VFZOSPHAAQPHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.